
6,7-dichloro-1H-indole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dichloro-1H-indole-2-carboxylic Acid is a derivative of indolecarboxylic acids . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole . The molecular formula of this compound is C9H5Cl2NO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, with two chlorine atoms attached at positions 6 and 7 . The molecular weight of this compound is 230.05 .Physical And Chemical Properties Analysis
This compound is a solid compound . The boiling point of a similar compound, 5,7-dichloro-1H-indole-2-carboxylic acid, is 476.9°C at 760 mmHg .Applications De Recherche Scientifique
Allosteric Inhibition in Enzyme Research
6,7-Dichloro-1H-indole-2-carboxylic acid has been explored for its role as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. This property makes it significant in enzyme research, particularly in the study of metabolic pathways. Its ability to bind at the AMP regulatory site of this enzyme demonstrates a new approach in inhibiting fructose 1,6-bisphosphatase, which can be pivotal for drug design and understanding metabolic disorders (Wright et al., 2003).
Role in Receptor Antagonism
Another significant application of this compound is its role as a selective antagonist of the glycine site of the N-methyl-d-aspartate (NMDA) receptor. This aspect of this compound is crucial in neurochemical research, especially in studies related to neurological disorders and potential therapeutic agents (Baron et al., 2005).
Antibacterial and Antifungal Properties
Research has also shown that derivatives of indole-2-carboxylic acid exhibit significant antibacterial and moderate antifungal activities. This suggests potential applications in developing new antimicrobial agents, particularly against specific pathogens like Staphylococcus aureus and Escherichia coli (Raju et al., 2015).
Electrochemical Applications
Studies on the effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties have revealed that compounds like this compound could be influential in electrochemistry. This opens up avenues for its use in developing materials for supercapacitors and other electronic components (Ma et al., 2015).
Oxidation Chemistry
The oxidation chemistry of indole-2-carboxylic acid, which includes the 6,7-dichloro derivative, is another research area. Understanding the electrooxidation process and the resultant products in neutral aqueous solutions is essential for applications in organic synthesis and potentially in pharmaceuticals (Goyal & Sangal, 2005).
Antagonistic Activity in Medical Research
Its potential as a novel and highly potent and selective CysLT1 antagonist showcases the compound's relevance in medical research, particularly in the development of therapeutic agents targeting specific receptors (Chen et al., 2016).
Crystallographic Analysis
Crystallographic analysis of derivatives of this compound provides insights into its molecular structure, which is fundamental in drug design and the development of novel materials (Mao, 2011).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of a complex with the target molecule . This interaction can result in changes to the target’s function, potentially leading to the observed biological effects.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of viruses, suggesting an impact on viral life cycle pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
6,7-dichloro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-2-1-4-3-6(9(13)14)12-8(4)7(5)11/h1-3,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCSCQQWQOWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(N2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

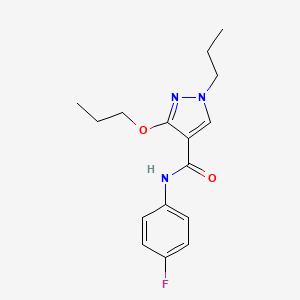
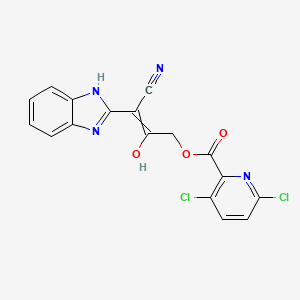
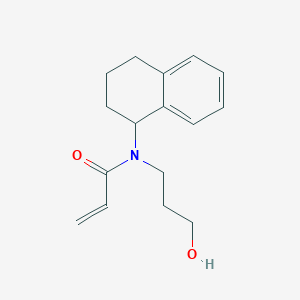
![N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2802427.png)
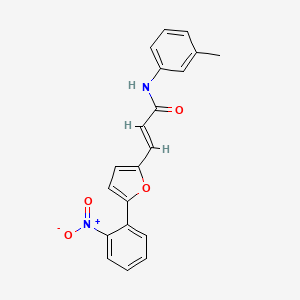
![1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine](/img/structure/B2802432.png)
![4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2802433.png)
![3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2802434.png)
![N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2802435.png)
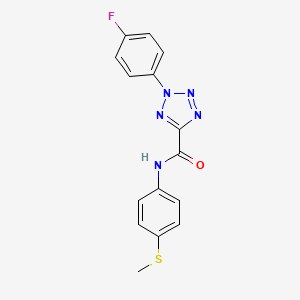
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2802438.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2802440.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802441.png)
